![molecular formula C24H22FN5O B2993227 1-[(3-chlorophenyl)sulfonyl]-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide CAS No. 1207041-22-2](/img/structure/B2993227.png)

1-[(3-chlorophenyl)sulfonyl]-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

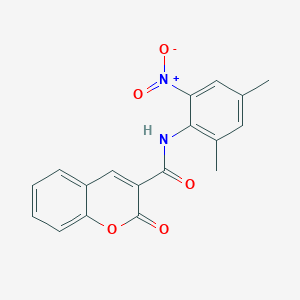

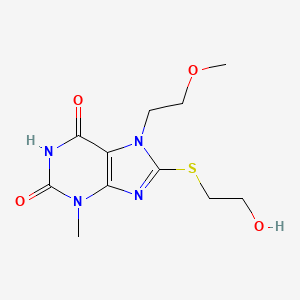

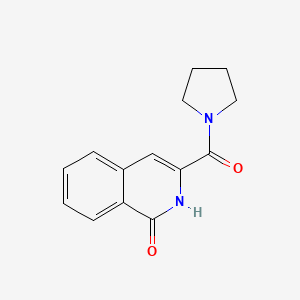

Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

While specific chemical reactions involving “1-[(3-chlorophenyl)sulfonyl]-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide” are not detailed in the available resources, thiazole derivatives are known to undergo a variety of chemical transformations . For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Alzheimer's Disease Treatment

Research on the synthesis of new heterocyclic derivatives, including those related to "1-[(3-chlorophenyl)sulfonyl]-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide," has shown potential in the treatment of Alzheimer’s disease. These compounds have been evaluated for their enzyme inhibition activity against acetylcholinesterase (AChE), a target for Alzheimer’s therapy. The studies demonstrate that some derivatives exhibit promising AChE inhibitory activity, suggesting their potential as new drug candidates for Alzheimer’s disease treatment (Rehman et al., 2018).

Anticancer Activity

The development of indapamide derivatives, incorporating elements of the "1-[(3-chlorophenyl)sulfonyl]-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide" structure, has been explored for their pro-apoptotic activity as anticancer agents. One specific derivative demonstrated significant growth inhibition of melanoma cell lines, suggesting the potential of these compounds in cancer therapy. The study highlights the compound’s ability to inhibit human carbonic anhydrase isoforms, which are relevant in cancer biology (Yılmaz et al., 2015).

Antimicrobial Activity

The synthesis of new compounds with structural features similar to "1-[(3-chlorophenyl)sulfonyl]-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide" has been reported for their antimicrobial properties. These compounds have been tested against various bacterial and fungal pathogens, showing significant antimicrobial activity. This research supports the potential use of these derivatives in treating infectious diseases (Vinaya et al., 2009).

Antiviral Activity

The exploration of thiadiazole sulfonamide derivatives, bearing a resemblance to "1-[(3-chlorophenyl)sulfonyl]-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide," for their antiviral properties has unveiled certain compounds with activity against the tobacco mosaic virus. This discovery opens avenues for the development of novel antiviral agents (Chen et al., 2010).

Enzyme Inhibition for Therapeutic Applications

Research has also focused on synthesizing derivatives for enzyme inhibition with therapeutic applications, including carbonic anhydrase inhibitors. These inhibitors, derived from the structure of "1-[(3-chlorophenyl)sulfonyl]-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide," have shown potential in treating conditions like glaucoma, edema, and epilepsy, through their action on different isozymes of carbonic anhydrase (Turkmen et al., 2005).

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, given the known activities of thiazole derivatives . Additionally, more research could be conducted to develop efficient synthesis methods for this compound and similar compounds .

properties

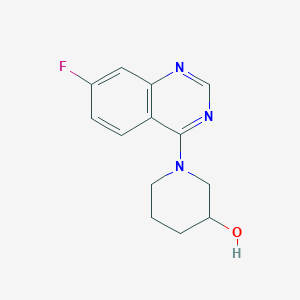

IUPAC Name |

1-(4-fluorophenyl)-N-[(4-propan-2-ylphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN5O/c1-16(2)18-5-3-17(4-6-18)15-27-24(31)22-23(19-11-13-26-14-12-19)30(29-28-22)21-9-7-20(25)8-10-21/h3-14,16H,15H2,1-2H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJKXCMQNBNKOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethoxy-4-methyl-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2993147.png)

![1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2993161.png)

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide](/img/structure/B2993162.png)

![4-(4-Methylphenyl)sulfanyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2993165.png)